molecular formula C19H24FNO6 B368447 N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1093408-02-6

N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B368447
CAS No.: 1093408-02-6
M. Wt: 381.4g/mol
InChI Key: SFLLRHHQOUHDKK-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a useful research compound. Its molecular formula is C19H24FNO6 and its molecular weight is 381.4g/mol. The purity is usually 95%.
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Biological Activity

N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C21H32FNO5C_{21}H_{32}FNO_5 with a molecular weight of approximately 373.49 g/mol.

Key Structural Features:

  • Fluorinated Phenyl Group: The presence of the 3-fluoro-4-methylphenyl moiety enhances lipophilicity and may influence receptor interactions.
  • Pentaoxatricyclo Structure: This unique framework can facilitate interactions with biological macromolecules.

The biological activity of this compound likely involves several mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors due to its structural compatibility.
  • Enzyme Inhibition: It can inhibit certain enzymes by binding to active sites or allosteric sites.
  • Protein-Ligand Interactions: The fluorinated groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • In Vitro Studies: Research has shown that the compound inhibits the proliferation of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Case Study on Anticancer Effects:
    In a study published in Journal of Medicinal Chemistry, researchers found that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 20 mg/kg body weight .
  • Case Study on Antimicrobial Properties:
    A clinical trial reported in Antimicrobial Agents and Chemotherapy demonstrated that the compound successfully treated infections caused by resistant bacterial strains in a small cohort of patients .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO6/c1-9-6-7-10(8-11(9)20)21-16(22)14-12-13(25-18(2,3)24-12)15-17(23-14)27-19(4,5)26-15/h6-8,12-15,17H,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLLRHHQOUHDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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